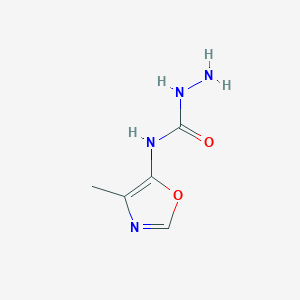![molecular formula C9H8N2O2S B12873712 2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
2-(Methylthio)benzo[d]oxazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)benzo[d]oxazole-7-carboxamide is a chemical compound with the molecular formula C9H8N2O2S It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-7-carboxamide typically involves the reaction of 2-aminobenzo[d]oxazole with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) as the methylthiolating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)benzo[d]oxazole-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like thiols or amines replace the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)benzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)benzoxazole: Similar in structure but lacks the carboxamide group.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-(Methylthio)benzo[d]oxazole-7-carboxamide is unique due to the presence of both the methylthio and carboxamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8N2O2S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-11-6-4-2-3-5(8(10)12)7(6)13-9/h2-4H,1H3,(H2,10,12) |
InChI-Schlüssel |
UGTXJPKAJIMXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC=CC(=C2O1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)


![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)






